molecular formula C12H15NO3 B14598062 4-(1H-Indol-3-yl)butane-1,2,3-triol CAS No. 61183-25-3

4-(1H-Indol-3-yl)butane-1,2,3-triol

Cat. No.: B14598062
CAS No.: 61183-25-3
M. Wt: 221.25 g/mol
InChI Key: HGOGRPFWQNMKHP-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)butane-1,2,3-triol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring attached to a butane chain with three hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)butane-1,2,3-triol typically involves the reaction of indole derivatives with butane-1,2,3-triol under specific conditions. One common method is the Fischer indole synthesis, where an indole derivative reacts with a carbonyl compound in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)butane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Indol-3-yl)butane-1,2,3-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Properties

CAS No.

61183-25-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)butane-1,2,3-triol

InChI

InChI=1S/C12H15NO3/c14-7-12(16)11(15)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,11-16H,5,7H2

InChI Key

HGOGRPFWQNMKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(CO)O)O

Origin of Product

United States

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